molecular formula C23H22IN5O5 B037498 I-Abopx CAS No. 112533-64-9

I-Abopx

Cat. No. B037498
M. Wt: 575.4 g/mol
InChI Key: DKJMGIXWGPEEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“I-Abopx” is a synthetic organic compound, also known by the synonym “BW-A522”. It is a ligand with a high affinity for both the ovine and human A3 adenosine receptors . The IUPAC name for I-Abopx is 2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “I-Abopx” are not available, it’s known that “I-Abopx” acts as an antagonist for the A3 adenosine receptor .

properties

IUPAC Name

2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJMGIXWGPEEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150098
Record name BW A522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

I-Abopx

CAS RN

112533-64-9
Record name BW A522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BW A522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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